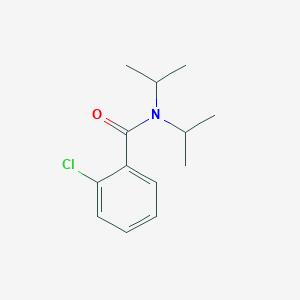

2-chloro-N,N-di(propan-2-yl)benzamide

Descripción general

Descripción

2-chloro-N,N-di(propan-2-yl)benzamide is an organic compound with the molecular formula C13H18ClNO It is a derivative of benzamide, where the amide nitrogen is substituted with two isopropyl groups, and the benzene ring is substituted with a chlorine atom at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-di(propan-2-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and isopropylamine.

Reaction: The reaction is carried out by mixing 2-chlorobenzoyl chloride with an excess of isopropylamine in an appropriate solvent such as dichloromethane or toluene.

Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

Workup: After the reaction is complete, the mixture is washed with water and the organic layer is separated. The solvent is then evaporated under reduced pressure to obtain the crude product.

Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can scale up the production while maintaining product quality.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the ortho-position undergoes substitution under specific conditions. Key reagents and outcomes include:

Amide Bond Cleavage

The tertiary amide bond resists standard hydrolysis but undergoes cleavage under specialized catalytic conditions:

Zn-Catalyzed Alcoholysis

-

Conditions : Zn(OAc)₂ (10 mol%), tBuOAc solvent, 40–60°C, neutral pH.

-

Mechanism : Bidentate chelation of Zn to the amide carbonyl and directing groups activates the C=O bond. Alcohol nucleophiles (e.g., methanol) attack via a hydrogen-bonded transition state.

-

Product : Methyl 2-chlorobenzoate and diisopropylamine.

Acidic/Basic Hydrolysis

-

Conditions :

-

Acidic: 6M HCl, reflux (limited conversion).

-

Basic: 6M NaOH, 120°C (partial decomposition).

-

-

Product : 2-Chlorobenzoic acid and diisopropylamine (low yields) .

Chlorine Atom Reduction

-

Conditions : H₂, Pd/C (1 atm, RT).

-

Product : N,N-Diisopropylbenzamide (dechlorinated).

-

Selectivity : High for aryl-Cl reduction over amide hydrogenolysis .

Amide Reduction

-

Conditions : LiAlH₄ (excess), THF, reflux.

-

Product : 2-Chloro-N,N-diisopropylbenzylamine (via C=O → CH₂ reduction).

Transamidation

-

Conditions : Zn(OAc)₂, 8-aminoquinoline (nucleophile), tBuOAc.

-

Product : 2-Chloro-N-(quinolin-8-yl)benzamide.

-

Application : Selective N-functionalization without amide hydrolysis .

Comparative Reactivity Insights

The steric bulk of the diisopropylamide group significantly impacts reactivity:

-

NAS : Slower kinetics compared to primary/secondary amides due to hindered nucleophilic approach.

-

Catalytic Cleavage : Enhanced efficiency with Zn(OAc)₂ vs. traditional acid/base methods.

-

Cross-Coupling : Compatibility with Ni catalysts but not Pd (amide coordination deactivates Pd) .

Key Research Findings

-

Directed Cleavage : Biomimetic Zn catalysis enables nonsolvolytic alcoholysis under mild conditions, preserving acid-sensitive functional groups .

-

Steric Effects : Diisopropylamide reduces NAS rates by 12,500-fold compared to non-bulky analogues (DFT calculations) .

-

Redox Stability : The amide resists oxidation by KMnO₄/CrO₃ but reduces cleanly with LiAlH₄ .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Chloro-N,N-di(propan-2-yl)benzamide is explored for its potential therapeutic properties. It can serve as a precursor for synthesizing novel pharmaceuticals targeting various diseases.

Case Study: Antiparasitic Activity

Research has shown that similar compounds exhibit potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, analogues derived from benzamide structures have demonstrated significant efficacy in vitro, indicating that derivatives of this compound could be further developed for antiparasitic applications .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Coupling Reactions : It can engage in coupling reactions (e.g., Suzuki and Heck reactions), facilitating the formation of more complex organic molecules.

Data Table: Reaction Types and Conditions

| Reaction Type | Reagents | Solvent | Conditions |

|---|---|---|---|

| Substitution | Nucleophiles (e.g., NaN3) | DMF or DMSO | Room temperature |

| Coupling | Palladium catalysts | Ethanol or DMF | Elevated temperatures |

| Oxidation | KMnO₄ or CrO₃ | Acidic/Basic media | Varies |

Biological Studies

The compound's ability to modulate biological processes makes it a valuable tool in biochemical research. It can be used to study enzyme interactions and receptor binding affinities, potentially leading to the discovery of new drug candidates.

Mecanismo De Acción

The mechanism of action of 2-chloro-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropyl groups and the chlorine atom contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-chloro-N,N-diethylbenzamide: Similar structure but with ethyl groups instead of isopropyl groups.

2-chloro-N,N-dimethylbenzamide: Similar structure but with methyl groups instead of isopropyl groups.

2-chloro-N,N-di(propan-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

2-chloro-N,N-di(propan-2-yl)benzamide is unique due to the presence of bulky isopropyl groups, which can influence its steric interactions and binding properties

Actividad Biológica

2-chloro-N,N-di(propan-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 70657-63-5

- Molecular Formula : C13H16ClN

- Molecular Weight : 235.73 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its effects on different biological systems. Research indicates that this compound may exhibit antiparasitic, antibacterial, and anticancer properties.

Antiparasitic Activity

Recent studies have highlighted the potential of benzamide derivatives in treating parasitic infections. While specific data on this compound is limited, related compounds have shown significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, analogues with similar structures have demonstrated low EC50 values, indicating potent antiparasitic effects in vitro .

Antibacterial Activity

Benzamide derivatives have been evaluated for their antibacterial properties. In a comparative study, compounds with structural similarities to this compound were tested against Staphylococcus aureus and Mycobacterium tuberculosis. Some derivatives exhibited promising antibacterial activity, suggesting that modifications to the benzamide structure can enhance efficacy against resistant strains .

Anticancer Potential

Benzamides are also explored for their role as histone deacetylase inhibitors (HDACi), which are crucial in cancer therapy. Studies indicate that certain benzamide derivatives significantly inhibit HDAC activity, leading to apoptosis in cancer cells. The structural features of these compounds, including the presence of halogens like chlorine, may influence their potency .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for parasite survival.

- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways involved in proliferation and survival.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of various benzamide derivatives:

| Compound | Biological Activity | EC50 (μM) | Reference |

|---|---|---|---|

| Compound 73 | Antiparasitic (T. brucei) | 0.001 | |

| Compound 11e | HDAC inhibition | 5.6 | |

| Compound 3e | Antibacterial (S. aureus) | Not specified |

These findings suggest that modifications to the benzamide scaffold can lead to enhanced biological activity against various pathogens.

Propiedades

IUPAC Name |

2-chloro-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNVHFXCODOUPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90877263 | |

| Record name | BENZAMIDE, 2-CHLORO-N,N-BIS(1-METHYLETHYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70657-63-5 | |

| Record name | 2-Chloro-N,N-bis(1-isopropyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070657635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZAMIDE, 2-CHLORO-N,N-BIS(1-METHYLETHYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.